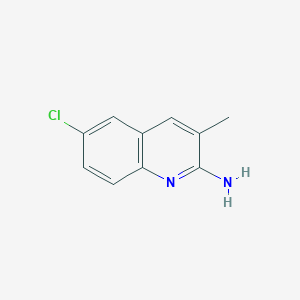

2-Amino-6-chloro-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUGVEXJEVUWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577122 | |

| Record name | 6-Chloro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137110-42-0 | |

| Record name | 6-Chloro-3-methyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137110-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137110-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 2-Amino-6-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. The guide details the necessary starting materials, key chemical transformations, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using the DOT language for Graphviz.

Core Synthesis Strategy

The synthesis of this compound can be envisioned as a three-step process, commencing with the construction of the quinoline core, followed by functional group manipulations to install the desired methyl and amino moieties. The key stages of this synthetic route are:

-

Vilsmeier-Haack Cyclization: Formation of the 2-chloro-6-methylquinoline-3-carbaldehyde intermediate from a substituted acetanilide.

-

Wolff-Kishner Reduction: Conversion of the 3-formyl group to a 3-methyl group.

-

Nucleophilic Aromatic Substitution: Amination at the C2 position to yield the final product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the key quantitative data for each step of the synthesis pathway.

| Step 1: Vilsmeier-Haack Cyclization | |

| Starting Material | N-(4-methylphenyl)acetamide |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Reaction Time | 15 hours[1] |

| Temperature | 80 °C[1] |

| Yield | ~86% |

| Product | 2-Chloro-6-methylquinoline-3-carbaldehyde |

| Step 2: Wolff-Kishner Reduction | |

| Starting Material | 2-Chloro-6-methylquinoline-3-carbaldehyde |

| Reagents | Hydrazine hydrate, Potassium hydroxide (KOH) |

| Solvent | Diethylene glycol |

| Temperature | ~200 °C |

| Yield | High (specific data for this substrate requires experimental validation) |

| Product | 2-Chloro-3,6-dimethylquinoline |

| Step 3: Amination | |

| Starting Material | 2-Chloro-3,6-dimethylquinoline |

| Reagents | Ammonia (or an ammonia surrogate) |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Conditions | Elevated temperature and pressure (typical for this type of reaction) |

| Yield | Moderate to good (specific data for this substrate requires experimental validation) |

| Product | This compound |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is based on established protocols for the Vilsmeier-Haack formylation of substituted acetanilides.[1]

Materials:

-

N-(4-methylphenyl)acetamide (p-acetotoluidide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C.

-

To this adduct, N-(4-methylphenyl)acetamide (10 mmol) is added.

-

The reaction mixture is heated to 80 °C for 15 hours.

-

After the reaction is complete, the mixture is cooled and poured onto crushed ice.

-

The resulting white precipitate (2-Chloro-6-methylquinoline-3-carbaldehyde) is collected by filtration and dried.

-

The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture.

Step 2: Synthesis of 2-Chloro-3,6-dimethylquinoline (Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones. The following is a general procedure that would be adapted for the specific substrate.

Materials:

-

2-Chloro-6-methylquinoline-3-carbaldehyde

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

To a flask containing diethylene glycol, add 2-Chloro-6-methylquinoline-3-carbaldehyde and an excess of hydrazine hydrate.

-

Add potassium hydroxide pellets and heat the mixture to facilitate the formation of the hydrazone.

-

After hydrazone formation, increase the temperature to approximately 200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

The reaction is continued until the evolution of gas ceases.

-

The reaction mixture is then cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield 2-Chloro-3,6-dimethylquinoline.

Step 3: Synthesis of this compound (Amination)

This final step involves a nucleophilic aromatic substitution of the chloro group at the 2-position of the quinoline ring.

Materials:

-

2-Chloro-3,6-dimethylquinoline

-

Ammonia (aqueous or in a sealed tube) or an appropriate ammonia surrogate.

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

2-Chloro-3,6-dimethylquinoline is dissolved in a suitable solvent in a pressure vessel.

-

An excess of the aminating agent (e.g., concentrated aqueous ammonia) is added.

-

The vessel is sealed and heated to a temperature typically ranging from 150-200 °C.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the vessel is cooled, and the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

-

The product, this compound, is isolated from the organic phase and can be purified by recrystallization or chromatography.

Visualizations

Synthesis Pathway of this compound

Caption: A three-step synthesis pathway for this compound.

Potential Biological Activity Workflow

The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The mechanism of action for many anticancer quinoline derivatives involves the inhibition of key signaling pathways that regulate cell growth and proliferation.

Caption: A potential mechanism of anticancer action for 2-aminoquinoline derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-chloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-6-chloro-3-methylquinoline, a substituted quinoline of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this document also includes data for structurally related compounds to provide a comparative context. Furthermore, detailed, plausible experimental protocols for its synthesis and analysis are presented, derived from established methodologies for similar quinoline derivatives. This guide also outlines a general workflow for the preliminary assessment of its biological activity.

Physicochemical Properties

Quantitative experimental data for this compound are not extensively reported in publicly available literature. The following tables summarize the available information for the target compound, alongside experimental data for the closely related compounds, 2-Chloro-3-methylquinoline and 6-Methylquinoline, to provide a basis for estimation and comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-3-methylquinoline | 6-Methylquinoline |

| Molecular Formula | C₁₀H₉ClN₂ | C₁₀H₈ClN[1] | C₁₀H₉N[2] |

| Molecular Weight | 192.65 g/mol | 177.63 g/mol [1] | 143.18 g/mol [2] |

| CAS Number | 137110-42-0 | 57876-69-4[1] | 91-62-3[2] |

| Physical Form | Solid | Crystalline Needles or Crystals | Clear pale yellow liquid or oil[2] |

| Melting Point | Data not available | 83-84 °C | -22 °C[2] |

| Boiling Point | Data not available | 286.6 °C at 760 mmHg | 259-261 °C at 760 mmHg[2] |

| Solubility | Data not available | Insoluble in water | Slightly soluble in water; Soluble in benzene and ether[2] |

| pKa (Predicted) | Data not available | 0.50 ± 0.50 | Data not available |

| LogP (Predicted) | Data not available | 3.5[1] | 2.6[2] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following sections provide robust, generalized methodologies for its synthesis and analysis based on established procedures for structurally similar quinoline derivatives.[3][4][5][6][7][8][9]

Synthesis Protocol: A Plausible Multi-step Approach

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a Vilsmeier-Haack reaction to construct the quinoline core, followed by functional group transformations.

Step 1: Synthesis of 2-Chloro-6-chloro-3-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds and for the synthesis of chloro-aldehydes from acetanilides.[5][10]

-

Reactants: 4-chloro-N-methylacetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of N,N-Dimethylformamide (3.0 eq.) at 0-5 °C, slowly add Phosphorus oxychloride (5.0 eq.).

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add 4-chloro-N-methylacetanilide (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-chloro-3-methylquinoline-3-carbaldehyde.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

Step 2: Conversion to this compound

The conversion of the 2-chloro group to an amino group can be achieved through nucleophilic aromatic substitution.

-

Reactants: 2-Chloro-6-chloro-3-methylquinoline-3-carbaldehyde, Ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube), Solvent (e.g., ethanol, DMSO).

-

Procedure:

-

In a pressure vessel, dissolve 2-chloro-6-chloro-3-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent.

-

Add an excess of the ammonia source.

-

Seal the vessel and heat the mixture at a temperature typically ranging from 120-180 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to afford this compound.

-

The following diagram illustrates the proposed synthetic workflow.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of organic compounds.[2][11][12][13][14]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for quinolines is around 254 nm and 320 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16][17]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

The following diagram outlines the general workflow for the analysis of the synthesized compound.

References

- 1. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lcms.cz [lcms.cz]

- 14. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

Technical Guide: Structure Elucidation of 2-Amino-6-chloro-3-methylquinoline (CAS 137110-42-0)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the analytical techniques and methodologies that would be employed to elucidate the structure of 2-Amino-6-chloro-3-methylquinoline. This compound, with the molecular formula C₁₀H₉ClN₂, belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Compound Identification:

-

CAS Number: 137110-42-0

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉ClN₂

-

Molecular Weight: 192.64 g/mol

The proposed structure for this compound is presented below. The subsequent sections will detail the experimental workflows and data analysis required to confirm this structure.

Experimental Workflow for Structure Elucidation

The process of structure elucidation is a systematic approach that integrates multiple analytical techniques to piece together the molecular puzzle. A typical workflow is illustrated in the diagram below.

Caption: A generalized workflow for the structure elucidation of a novel chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Data for this compound:

| Parameter | Expected Value | Significance |

| Molecular Ion (M⁺) | m/z 192 and 194 | Confirms the molecular weight. The presence of a peak at M+2 with a relative intensity of approximately one-third of the M+ peak is a characteristic isotopic pattern for a compound containing one chlorine atom.[1][2] |

| High-Resolution MS (HRMS) | Calculated for C₁₀H₉³⁵ClN₂: [M+H]⁺ 193.0532 | Provides the exact mass, which can be used to confirm the elemental composition with high confidence. |

| Fragmentation Pattern | Loss of CH₃, NH₂, Cl, HCN | Provides clues about the structural fragments present in the molecule. For instance, fragmentation patterns can help differentiate between isomers.[3] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.

-

Data Acquisition: The sample is infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

-

Data Analysis: The measured mass of the molecular ion is compared to the theoretical mass calculated for the proposed formula (C₁₀H₉ClN₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.8 - 8.2 | d | 1H | H5 | Aromatic proton, likely deshielded by the ring nitrogen and influenced by the chloro substituent. |

| ~7.5 - 7.7 | dd | 1H | H7 | Aromatic proton, showing coupling to both H5 and H8. |

| ~7.3 - 7.5 | d | 1H | H8 | Aromatic proton, ortho to the chloro group. |

| ~7.2 - 7.4 | s | 1H | H4 | Aromatic proton on the pyridine ring. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet for the amino protons; chemical shift can vary with concentration and solvent. |

| ~2.3 - 2.5 | s | 3H | -CH₃ | Singlet for the methyl group attached to the quinoline ring. |

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~155 - 160 | C2 | Carbon bearing the amino group, significantly shielded. |

| ~145 - 150 | C8a | Quaternary carbon at the ring junction. |

| ~130 - 135 | C6 | Carbon bearing the chloro group. |

| ~125 - 130 | C4a, C5, C7, C8 | Aromatic carbons in the benzene ring. |

| ~120 - 125 | C4 | Aromatic carbon in the pyridine ring. |

| ~110 - 115 | C3 | Carbon bearing the methyl group. |

| ~15 - 20 | -CH₃ | Methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish connectivity between protons and carbons.

-

Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific atoms in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |

| 2950 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| 1650 - 1500 | C=C and C=N stretch | Aromatic ring |

| 1100 - 1000 | C-Cl stretch | Aryl chloride |

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

-

Pellet Formation: The mixture is compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Signaling Pathways and Logical Relationships

While this compound is not a well-studied compound with known biological targets, quinoline derivatives are known to interact with various biological pathways. The diagram below illustrates a hypothetical logical relationship for screening such a compound in a drug discovery context.

Caption: A simplified logical workflow for the initial screening of a novel compound in a drug discovery program.

Conclusion

The structure elucidation of this compound would rely on a synergistic combination of modern analytical techniques. Mass spectrometry would confirm the molecular weight and elemental formula. 1D and 2D NMR spectroscopy would provide the detailed carbon-hydrogen framework and connectivity. Infrared spectroscopy would confirm the presence of key functional groups. While direct experimental data for this specific compound is scarce, the methodologies and expected data presented in this guide provide a robust framework for its structural characterization, leveraging established principles and data from analogous quinoline structures. For absolute confirmation of the structure, single-crystal X-ray diffraction would be the definitive method, provided that suitable crystals can be obtained.

References

The Vilsmeier-Haack Approach: A Versatile Route for the Synthesis of Substituted 2-Aminoquinolines from Acetanilides

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted 2-aminoquinolines, a critical scaffold in medicinal chemistry, can be efficiently achieved from readily available acetanilides through a robust and versatile two-step process centered around the Vilsmeier-Haack reaction. This in-depth guide details the core methodology, providing experimental protocols, quantitative data, and a mechanistic overview to empower researchers in the fields of chemical synthesis and drug discovery. The quinoline core is a privileged structure in numerous biologically active compounds, and the introduction of an amino group at the 2-position often enhances their therapeutic potential, leading to applications as anticancer, antimalarial, and anti-inflammatory agents.[1]

The primary and most extensively documented route for the conversion of acetanilides to 2-aminoquinolines involves an initial Vilsmeier-Haack cyclization to furnish an intermediate 2-chloro-3-formylquinoline. This intermediate subsequently undergoes nucleophilic substitution to introduce the desired amino functionality. While direct, one-pot conversions of acetanilides to 2-aminoquinolines are not widely reported, the Vilsmeier-Haack pathway offers a reliable and adaptable strategy for accessing a diverse range of substituted 2-aminoquinoline derivatives.

The Vilsmeier-Haack Reaction: Mechanism and Optimization

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect the cyclization of acetanilides into 2-chloro-3-formylquinolines.[2] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) which then reacts with the acetanilide.

The reaction conditions, particularly the molar ratio of the Vilsmeier reagent components to the acetanilide substrate, and the reaction temperature, have been optimized to maximize the yield of the desired 2-chloro-3-formylquinoline. It has been observed that electron-donating groups on the acetanilide ring facilitate the cyclization, often leading to higher yields and shorter reaction times compared to those with electron-withdrawing groups.

A general workflow for this synthetic approach is outlined below:

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-Amino-6-chloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 2-Amino-6-chloro-3-methylquinoline has not been definitively elucidated in publicly available literature. This document provides a comprehensive overview of the plausible mechanisms of action based on the well-documented biological activities of structurally related quinoline derivatives. The information presented herein is intended to guide further research and drug development efforts.

Introduction

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. This compound, a substituted quinoline, is a molecule of significant interest for its potential therapeutic applications. While its specific molecular targets and signaling pathway interactions are yet to be fully characterized, the extensive body of research on analogous compounds allows for the formulation of several evidence-based hypotheses regarding its mechanism of action. This guide explores the most probable mechanisms, including antimicrobial action through the inhibition of bacterial topoisomerases, and anticancer activity via topoisomerase and kinase inhibition.

Potential Antimicrobial Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolones induce the fragmentation of the bacterial chromosome, leading to cell death.[1][2] The core bicyclic structure of quinolones is fundamental to this activity, and various substitutions on this scaffold modulate their potency and spectrum of activity.[3]

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoline derivatives against a panel of pathogenic bacteria. This data illustrates the potential of the quinoline scaffold, including those with chloro and amino substitutions, as effective antibacterial agents.

| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| 2-chloro-3-formyl-6-methylquinoline derivative | >100 | >100 | >100 | [5] |

| 4-aminoquinoline derivative | 6.25 | 12.5 | 25 | [5] |

| Oxazino quinoline derivative | 8 | 16 | 32 | [5] |

| Quinoline-sulfonamide hybrid QS3 | 128 | 128 | 64 | [6] |

Experimental Protocol: Broth Microdilution Susceptibility Test

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.

-

Microorganism: Use a fresh, pure culture of the test bacterium grown on an appropriate agar medium.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Compound Dilution:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add a specific volume of the stock solution of the test compound to the first well of each row to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well (which should only contain broth).

-

Include a growth control well containing only the inoculum and broth, with no test compound.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

Mandatory Visualization

Caption: Proposed antimicrobial mechanism of this compound.

Caption: Experimental workflow for the Broth Microdilution Susceptibility Test.

Potential Anticancer Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for cell proliferation.[7] Cancer cells, due to their high rate of replication, are particularly dependent on topoisomerase activity.[8] Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.[7] Several quinoline-based compounds have been identified as potent topoisomerase inhibitors, suggesting a plausible anticancer mechanism for this compound.[9][10]

Data Presentation: Cytotoxicity and Topoisomerase I Inhibition by Quinoline Derivatives

The following table presents the half-maximal inhibitory concentrations (IC50) for various quinoline derivatives, demonstrating their potential as both cytotoxic agents and topoisomerase I inhibitors.

| Compound/Derivative | Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase I Inhibition IC50 (µM) | Reference |

| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 | < 8 | Not specified | [8] |

| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 | < 8 | Not specified (active) | [8] |

| Quinoline derivative 28 | - | - | 0.029 | [9] |

| Quinoline derivative 5i | HaCaT | Not specified | Active | [10] |

| Quinoline derivative 5l | HaCaT | Not specified | Active | [10] |

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

1. Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

-

Test compound (this compound)

-

DNA loading dye

-

Agarose gel electrophoresis system

2. Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled DNA (final concentration ~10 µg/mL), and the test compound at various concentrations.

-

Include a positive control (e.g., camptothecin) and a negative control (solvent vehicle).

-

Add Topoisomerase I enzyme to all tubes except for the no-enzyme control.

3. Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

4. Reaction Termination:

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

5. Analysis:

-

Add DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-compound control.

Mandatory Visualization

Caption: Proposed mechanism of topoisomerase I inhibition leading to apoptosis.

Potential Anticancer Mechanism of Action: Kinase Inhibition

The quinoline scaffold is a key component of many approved kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[11][13] The structural similarity of this compound to known quinoline-based EGFR inhibitors suggests it may also function through this mechanism.

Data Presentation: EGFR Kinase Inhibitory Activity of Quinoline Derivatives

The following table summarizes the IC50 values of various quinoline derivatives against EGFR, highlighting the potential of this class of compounds as kinase inhibitors.

| Compound/Derivative | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 4-anilino-quinazoline 1 | 20.72 | - | A431 | Not specified | [13] |

| 4-anilino-quinazoline 6 | 10 | 80 | - | Not specified | [13] |

| 4-anilino-quinazoline 13 | 5.06 | - | - | Not specified | [13] |

| Sulfonylated indeno[1,2-c]quinoline 3 | 0.6 | - | A431 | Not specified | [14] |

| Quinoline derivative 50 | 120 | - | - | Not specified | [12] |

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for measuring the direct inhibitory effect of a compound on EGFR kinase activity.

1. Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

-

96-well or 384-well plates

2. Assay Setup:

-

Add the kinase assay buffer to the wells of the microplate.

-

Add the test compound at various concentrations. Include a known EGFR inhibitor as a positive control and a solvent vehicle as a negative control.

-

Add the EGFR kinase and the substrate to the wells.

3. Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

4. Detection:

-

Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

5. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Caption: Proposed inhibition of the EGFR signaling pathway.

References

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Characterization of 2-Amino-6-chloro-3-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-3-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate spectroscopic characterization is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds. This technical guide provides an overview of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

-

Molecular Formula: C₁₀H₉ClN₂

-

Molecular Weight: 192.65 g/mol

-

CAS Number: 137110-42-0

Spectroscopic Data

A comprehensive search of scientific literature and spectral databases did not yield experimentally obtained NMR and IR data specifically for this compound. The following sections present predicted mass spectrometry data and typical spectral characteristics expected for this class of compounds based on the analysis of closely related analogues.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) for various adducts are predicted.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.05271 |

| [M+Na]⁺ | 215.03465 |

| [M-H]⁻ | 191.03815 |

| [M+NH₄]⁺ | 210.07925 |

| [M+K]⁺ | 231.00859 |

| [M]⁺ | 192.04488 |

| [M]⁻ | 192.04598 |

Table 1: Predicted Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. Although experimental data for this compound is not available, a hypothetical analysis is presented below.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.

¹³C NMR: The carbon NMR spectrum would display signals for each of the ten carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom, aiding in the complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and the C-Cl stretching.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, which would be applicable to this compound.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded in either positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired to enable full structural elucidation.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized quinoline derivative like this compound.

References

Potential Therapeutic Targets for Aminoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of aminoquinoline derivatives, a versatile class of compounds with a long history in medicine and significant potential for future drug development. This document summarizes key mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes critical signaling pathways.

Introduction

Aminoquinolines are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system substituted with an amine group. The two main families, 4-aminoquinolines and 8-aminoquinolines, have distinct pharmacological profiles and therapeutic applications. Initially developed as antimalarial agents, their therapeutic scope has expanded to include anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This guide explores the molecular targets and mechanisms that underpin these diverse activities, providing a valuable resource for researchers engaged in the discovery and development of novel aminoquinoline-based therapeutics.

Key Therapeutic Areas and Molecular Targets

Aminoquinoline derivatives exert their effects by modulating a variety of molecular targets and cellular pathways. This section details the primary mechanisms of action across different disease areas.

Antimalarial Activity

The antimalarial action of aminoquinolines is the most well-established.

-

4-Aminoquinolines (e.g., Chloroquine, Amodiaquine): The primary target for 4-aminoquinolines is the detoxification of heme in the digestive vacuole of the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which generates reactive oxygen species (ROS), damages cellular components, and ultimately kills the parasite.

-

8-Aminoquinolines (e.g., Primaquine, Tafenoquine): The mechanism of 8-aminoquinolines is distinct and targets the liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making them crucial for preventing relapse. These compounds are prodrugs that are metabolically activated by host cytochrome P450 (CYP) enzymes, particularly CYP2D6, into reactive intermediates. These metabolites then undergo redox cycling, leading to the generation of significant amounts of ROS that induce oxidative stress and kill the dormant liver-stage parasites.

Anticancer Activity

The anticancer properties of aminoquinolines are multi-faceted, involving the disruption of several key cellular processes essential for tumor growth and survival.

-

Lysosomotropic Activity and Autophagy Inhibition: Aminoquinolines are weak bases that readily accumulate in acidic organelles, particularly lysosomes. This sequestration disrupts lysosomal function and raises the lysosomal pH. A critical consequence of this is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or chemotherapy. By blocking the final step of autophagy—the fusion of autophagosomes with lysosomes—aminoquinolines prevent the degradation of cellular components, leading to the accumulation of dysfunctional organelles and proteins, and ultimately, apoptotic or necrotic cell death.

-

Modulation of Signaling Pathways: Aminoquinoline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One of the most important is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, aminoquinolines can suppress tumor growth and induce apoptosis.

-

Topoisomerase IIα Inhibition: Some 8-aminoquinoline derivatives have been reported to inhibit topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA damage and cell cycle arrest, contributing to the cytotoxic effects of these compounds.

Antiviral Activity

Certain aminoquinolines, notably chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity in vitro, although their clinical efficacy remains a subject of debate.

-

Inhibition of Viral Entry and Replication: The primary proposed antiviral mechanism is the impairment of viral entry into host cells. Many viruses, including SARS-CoV-2, rely on endocytosis for cellular entry. This process involves the formation of endosomes which mature and become acidified. 4-aminoquinolines, by accumulating in these endosomes and raising their pH, can inhibit the activity of pH-dependent proteases that are necessary for cleaving viral surface proteins and facilitating fusion with the endosomal membrane. This prevents the release of the viral genome into the cytoplasm and subsequent replication.

-

Inhibition of Viral Enzymes: Some studies suggest that aminoquinolines may also directly inhibit viral enzymes. For instance, quinoline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and for dampening the host immune response.

Antileishmanial Activity

Aminoquinoline derivatives have shown promise as therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.

-

Mitochondrial Dysfunction: A key target in Leishmania is the parasite's mitochondrion. Aminoquinolines can accumulate in the mitochondria and disrupt the mitochondrial membrane potential (ΔΨm). This depolarization leads to a cascade of detrimental effects, including impaired ATP production, increased generation of reactive oxygen species (ROS), and the initiation of an apoptosis-like cell death program in the parasite.[1][2]

Neuroprotective Activity

More recently, aminoquinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. The strategy here often involves the design of multi-target-directed ligands (MTDLs) that can address the multifactorial nature of these disorders.

-

Cholinesterase and Monoamine Oxidase Inhibition: Some aminoquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Increasing acetylcholine levels is a key therapeutic strategy in Alzheimer's disease. Additionally, inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like dopamine and serotonin, can also have therapeutic benefits.

-

Metal Chelation and Antioxidant Activity: The dysregulation of metal ions, such as copper and iron, and the resulting oxidative stress are implicated in the pathology of neurodegenerative diseases. The quinoline scaffold can be functionalized to chelate these metal ions, thereby reducing their participation in redox reactions that generate harmful ROS.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various aminoquinoline derivatives against different pathological targets.

Table 1: Antimalarial Activity of Selected Aminoquinoline Derivatives

| Compound/Drug | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 (CQ-sensitive) | 11.3 - 22.05 | [3] |

| Chloroquine | K1 (CQ-resistant) | >100 | [3] |

| Chloroquine | Dd2 (CQ-resistant) | >100 | [3] |

| Amodiaquine | 3D7 (CQ-sensitive) | 9.60 | [3] |

| Amodiaquine | K1 (CQ-resistant) | 14.6 | [3] |

| Compound 1 | K1 (CQ-resistant) | 21.6 | [3] |

| Compound 4 | K1 (CQ-resistant) | 12.9 | [3] |

Table 2: Anticancer Activity of Selected Aminoquinoline Derivatives

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chloroquine | MCF-7 (Breast) | >50 | [4] |

| Chloroquine | MDA-MB-231 (Breast) | >50 | [4] |

| Compound 14 | MCF-7 (Breast) | 3.03 | [5] |

| Compound 14 | MDA-MB-231 (Breast) | 11.9 | [5] |

| Compound 1 | MCF-7 (Breast) | 6 | [5] |

| Compound 9a | MDA-MB-231 (Breast) | 273.5 | [6] |

| Compound 9a | A549 (Lung) | 223.1 | [6] |

| Compound 3a | A549 (Lung) | 5.988 | [7] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |

Table 3: Antiviral Activity of Chloroquine and Hydroxychloroquine against SARS-CoV-2

| Compound | Cell Line | EC₅₀ (µM) at 48h | Reference |

| Chloroquine | Vero E6 | 5.47 | [8][9] |

| Hydroxychloroquine | Vero E6 | 0.72 | [8][9] |

Table 4: Antiviral Activity of Novel Aminoquinoline Derivatives

| Compound/Drug | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | Dengue Virus Serotype 2 | Vero | 3.03 | [10][11] |

| Compound 2 | Dengue Virus Serotype 2 | Vero | 0.49 | [10][11] |

| Amodiaquine Derivative | Ebola Virus | Vero E6 | 0.29 - 1.46 | [3][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by aminoquinoline derivatives is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Aminoquinoline Derivatives.

Figure 2: ROS-Mediated Mechanism of Action of 8-Aminoquinolines against Liver-Stage Malaria.

Figure 3: Inhibition of Viral Entry by Aminoquinoline Derivatives via Endosomal pH Modulation.

Figure 4: Aminoquinoline-Induced Mitochondrial Dysfunction in Leishmania.

Figure 5: Inhibition of Autophagic Flux by Aminoquinoline Derivatives in Cancer Cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminoquinoline derivatives.

Hematin Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

-

Materials:

-

Hematin chloride

-

Sodium acetate buffer (0.5 M, pH 4.8)

-

Test compounds dissolved in DMSO

-

Chloroquine (positive control)

-

DMSO (negative control)

-

96-well microplate

-

Plate shaker

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of hematin (e.g., 2 mg/mL) in 0.1 M NaOH.

-

In a 96-well plate, add 50 µL of the test compound at various concentrations. Include wells for the positive control (chloroquine) and negative control (DMSO).

-

Add 100 µL of the hematin stock solution to each well.

-

Initiate the polymerization by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.8) to each well.

-

Incubate the plate at 37°C for 18-24 hours with gentle shaking.

-

After incubation, centrifuge the plate and carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted hematin. Repeat this step.

-

Dissolve the final pellet (β-hematin) in 0.1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the negative control and determine the IC₅₀ value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include vehicle-treated cells as a control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 15 minutes to 2 hours at room temperature with gentle shaking, protected from light.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[11]

-

Western Blot for LC3-II (Autophagy Marker)

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-LC3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with the aminoquinoline derivative for the desired time. A positive control for autophagy induction (e.g., starvation) and a negative control should be included.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[13]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.[13]

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) or the LC3-II/LC3-I ratio is used as an indicator of autophagic activity.[14]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) in Leishmania

This protocol describes the use of the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential of Leishmania promastigotes.

-

Materials:

-

Leishmania promastigotes in culture

-

JC-1 dye

-

FCCP or CCCP (a protonophore used as a positive control for depolarization)

-

PBS or appropriate buffer

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Culture Leishmania promastigotes to the mid-log phase.

-

Treat the parasites with the aminoquinoline derivative at the desired concentration and for the specified time. Include an untreated control and a positive control treated with FCCP or CCCP.

-

Harvest the parasites by centrifugation and wash with PBS.

-

Resuspend the parasites in a buffer containing JC-1 (typically at a final concentration of 1-10 µg/mL).

-

Incubate the cells in the dark at the appropriate temperature for 15-30 minutes.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Flow Cytometry: In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence (detected in the PE channel, ~590 nm). In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 exists as monomers that emit green fluorescence (detected in the FITC channel, ~529 nm). A shift from red to green fluorescence indicates mitochondrial depolarization.[15]

-

Fluorescence Microscopy: Similar to flow cytometry, healthy cells will exhibit red fluorescent mitochondria, while cells with depolarized mitochondria will show green fluorescence.[15]

-

-

The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.[16]

-

Conclusion

Aminoquinoline derivatives represent a rich and versatile scaffold for the development of therapeutic agents against a wide range of diseases. Their mechanisms of action are diverse, targeting fundamental cellular processes such as heme detoxification, lysosomal function, autophagy, and key signaling pathways. The ability to modify the core quinoline structure allows for the fine-tuning of their activity against specific targets and the development of multi-target-directed ligands. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds and to design the next generation of aminoquinoline-based drugs.

References

- 1. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caibco.ucv.ve [caibco.ucv.ve]

- 9. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel amodiaquine derivatives potently inhibit Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Amino-6-chloro-3-methylquinoline: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of drug discovery and development, understanding the physicochemical properties of novel compounds is a cornerstone of success. For researchers, scientists, and drug development professionals working with heterocyclic compounds, the solubility of a molecule is a critical parameter influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy. This in-depth technical guide addresses the solubility of 2-Amino-6-chloro-3-methylquinoline in organic solvents, providing a framework for its determination and application in a research setting.

While specific, publicly available quantitative solubility data for this compound is limited, this guide offers a comprehensive overview of the methodologies required to ascertain this vital characteristic. By leveraging established experimental protocols and a theoretical understanding of its molecular structure, researchers can effectively map the solubility profile of this compound.

Predicted Solubility Profile

Based on its chemical structure—a quinoline core with an amino group, a chloro substituent, and a methyl group—this compound is anticipated to exhibit a range of solubilities in common organic solvents. The presence of the amino group suggests potential for hydrogen bonding, which may enhance solubility in polar protic solvents. Conversely, the overall aromatic and halogenated nature of the molecule points towards favorable interactions with a variety of organic media.

Quantitative Solubility Data: A Template for Investigation

To facilitate a systematic investigation of the solubility of this compound, the following table provides a structured format for recording and comparing experimentally determined data. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | |||||

| Methanol | 32.7 | ||||

| Ethanol | 24.5 | ||||

| Isopropanol | 19.9 | ||||

| n-Butanol | 17.5 | ||||

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | ||||

| Dimethylformamide (DMF) | 36.7 | ||||

| Acetonitrile | 37.5 | ||||

| Acetone | 20.7 | ||||

| Nonpolar Solvents | |||||

| Toluene | 2.38 | ||||

| Hexane | 1.88 | ||||

| Chloroform | 4.81 | ||||

| Dichloromethane | 8.93 |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent upon robust experimental design. The following protocols detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to expedite the separation of the solid and liquid phases.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS)[1].

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

High-Throughput Screening (HTS) Solubility Assay

For more rapid, albeit potentially less precise, solubility assessments, various HTS methods can be employed.

Methodology (Example using DMSO stock):

-

Sample Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Assay Plate Preparation: Dispense the organic solvents of interest into the wells of a microtiter plate.

-

Compound Addition: Add a small, known volume of the DMSO stock solution to each well.

-

Precipitation and Equilibration: Agitate the plate for a set period to allow for dissolution and potential precipitation.

-

Analysis: Analyze the concentration of the compound remaining in solution. This can be done directly in the plate using nephelometry (light scattering to detect precipitation) or by transferring the supernatant for analysis by a suitable method like HPLC-UV.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram outlines the key steps involved in the Shake-Flask Method.

Caption: A generalized workflow for determining the solubility of this compound using the Shake-Flask Method.

Conclusion

While a definitive, published solubility profile for this compound remains to be established, this technical guide provides the necessary framework for researchers to undertake this critical characterization. By employing standardized experimental protocols and systematically recording the resulting data, the scientific community can collectively build a comprehensive understanding of this compound's behavior in various organic solvents, thereby accelerating its potential journey from a molecule of interest to a valuable chemical entity.

References

The 2-Aminoquinoline Scaffold: A Technical Guide to its Reactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 2-aminoquinoline core has emerged as a particularly versatile and privileged structure, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and the reactive nature of the C2-amino group allow for extensive chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways. This technical guide provides an in-depth exploration of the reactivity of the 2-aminoquinoline scaffold, detailing synthetic methodologies, key reactions, and its role in the development of novel therapeutics.

Physicochemical Properties of 2-Aminoquinoline

The foundational 2-aminoquinoline molecule possesses distinct physicochemical properties that influence its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 580-22-3 | [1][2] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 126-131 °C | [1] |

| pKa | 3.43 (at 20°C) | [1] |

| LogP | 1.87 | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

Synthetic Approaches to the 2-Aminoquinoline Core

The synthesis of 2-aminoquinolines can be broadly categorized into two main strategies: the construction of the quinoline ring with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[3]

Classical Synthesis: The Friedländer Annulation

A well-established and versatile method for constructing the quinoline ring is the Friedländer annulation. This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or nitrile, in the presence of an acid or base catalyst.[1][4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [3]

-

Reactants:

-

2-aminobenzaldehyde (1.21 g, 10 mmol)

-

Acetophenone (1.20 g, 10 mmol)

-

-

Solvent: Ethanol (20 mL)

-

Catalyst: Potassium hydroxide (0.56 g, 10 mmol)

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add potassium hydroxide to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into ice water (100 mL).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

-

-

Expected Yield: ~85%

Caption: Workflow for Friedländer Synthesis.

Modern Synthetic Techniques: Buchwald-Hartwig Amination

For the direct introduction of an amino group onto a pre-formed quinoline ring, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a wide range of amines.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine [3]

-

Reactants:

-

2-chloroquinoline (1.63 g, 10 mmol)

-

Morpholine (1.04 g, 12 mmol)

-

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)

-

Base: Sodium tert-butoxide (1.15 g, 12 mmol)

-

Solvent: Toluene (20 mL)

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and morpholine via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.

-

-

Expected Yield: ~95%

Reactivity of the 2-Aminoquinoline Scaffold

The 2-aminoquinoline scaffold can undergo a variety of chemical transformations at the amino group, the quinoline ring, or both, allowing for the synthesis of a diverse library of derivatives.

Reactions at the Amino Group

The exocyclic amino group at the C2 position is a key site for functionalization. It can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

Electrophilic Aromatic Substitution

The quinoline ring itself is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the reaction conditions and the directing effects of the amino group and the nitrogen atom in the heterocycle.

Vilsmeier-Haack Reaction